
3-Bromo-5-fluoropyridin-2-OL
Overview
Description
3-Bromo-5-fluoropyridin-2-ol (CAS: 884494-94-4) is a pyridine derivative with the molecular formula C₅H₃BrFNO. It features a hydroxyl group at position 2, bromine at position 3, and fluorine at position 5 on the pyridine ring. This compound is a halogenated pyridinol, a class of molecules widely used in pharmaceutical and agrochemical synthesis due to their reactivity in cross-coupling reactions and hydrogen-bonding capabilities.
Key Synonyms:
- 3-Bromo-5-fluoro-2-hydroxypyridine
- 2(1H)-Pyridinone, 3-bromo-5-fluoro-
- 3-BROMO-5-FLUORO-2-HYDROXYPYRIDINE
The compound is typically a solid at room temperature and soluble in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO).
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 3-bromo-5-fluoropyridin-2-ol belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of herbicides and insecticides .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Biochemical Pathways
Fluoropyridines are known to have unique physical, chemical, and biological properties that can influence various biochemical pathways .
Result of Action
Fluoropyridines are known for their unique physical, chemical, and biological properties, which can result in various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
3-Bromo-5-fluoropyridin-2-OL plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as adenine deaminase, which is crucial for purine metabolism . The compound’s interaction with adenine deaminase can inhibit the enzyme’s activity, leading to elevated intracellular levels of deoxyadenosine triphosphate (dATP), which may block DNA synthesis through the inhibition of ribonucleotide reductase . Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In lymphoid cells, for example, the compound’s inhibition of adenine deaminase can lead to selective depletion of CD26+ lymphocytes . This depletion can impact cell signaling pathways, gene expression, and cellular metabolism. Furthermore, this compound may influence other cellular processes, such as apoptosis and cell cycle regulation, by modulating the activity of key enzymes and signaling molecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of adenine deaminase is a prime example of its molecular mechanism of action . By binding to the active site of the enzyme, this compound prevents the conversion of adenosine to inosine, leading to an accumulation of adenosine and its derivatives. This inhibition can result in changes in gene expression and enzyme activity, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound may exhibit therapeutic effects by selectively targeting specific enzymes and pathways. At higher doses, this compound can cause toxic or adverse effects, such as cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s impact on cellular and physiological processes becomes more pronounced at certain dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to purine metabolism. The compound’s interaction with adenine deaminase plays a crucial role in these pathways, affecting the levels of purine nucleotides and their derivatives . Additionally, this compound may influence other metabolic processes by modulating the activity of enzymes and cofactors involved in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments or organelles, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
Biological Activity
3-Bromo-5-fluoropyridin-2-OL is a compound of significant interest in medicinal and agricultural chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula CHBrFNO and a molecular weight of approximately 194.99 g/mol. The compound features a pyridine ring with bromine and fluorine substituents, which influence its reactivity and biological interactions.
The mechanism of action for this compound is multifaceted, primarily involving interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered physiological responses in organisms.
- Receptor Modulation : It can interact with receptors, potentially modulating signaling pathways relevant to disease processes.
The presence of bromine and fluorine atoms enhances the compound's binding affinity to these targets, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing piperidine and pyridine rings have shown efficacy against various bacterial strains. A study reported that certain derivatives demonstrated significant antibacterial activity, with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL .
Compound Name | MIC (µg/mL) | Activity |
---|---|---|
This compound | TBD | TBD |
Linezolid | 2 | Standard |
Novel Derivative | 0.25 | Stronger than linezolid |
Case Studies
- Hydroxylation Studies : A study utilizing whole cells of Burkholderia sp. MAK1 showed that various pyridin-2-amines were converted into hydroxylated products. The conversion rates varied, indicating that structural modifications significantly affect metabolic pathways. For example, 3-bromopyridin-2-amine was hydroxylated at the 5-position with a conversion rate of 48% .
- Anticancer Potential : Similar compounds have been explored for their anticancer properties. Compounds containing bromine and fluorine substituents have been noted for their ability to inhibit cancer cell proliferation, suggesting potential applications in cancer therapy.
Safety and Toxicity
While exploring the biological activities of this compound, safety assessments are crucial. Data from various studies indicate that while certain derivatives exhibit promising biological activities, their safety profiles must be thoroughly evaluated to mitigate potential toxicity risks .
Scientific Research Applications
Chemical Synthesis
3-Bromo-5-fluoropyridin-2-OL serves as a vital building block in organic synthesis. Its unique reactivity facilitates the development of various organic compounds, including pharmaceuticals and agrochemicals. The compound's ability to undergo nucleophilic substitution reactions makes it particularly valuable in synthesizing more complex molecular structures.
Table 1: Synthesis Applications of this compound
Application Area | Description |
---|---|
Pharmaceuticals | Used in the synthesis of drug candidates targeting specific biological pathways. |
Agrochemicals | Acts as an intermediate in the production of crop protection agents. |
Specialty Chemicals | Employed in the manufacture of polymers and coatings due to its unique properties. |
Biological Research
In biological contexts, this compound is utilized as a precursor for synthesizing biologically active molecules. It has been investigated for its potential therapeutic applications, particularly in drug development aimed at diseases influenced by pyridine derivatives.
- Antimicrobial Activity : Research indicates that fluorinated pyridine derivatives exhibit significant antibacterial properties. For instance, derivatives based on this compound have shown promising activity against multi-drug resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
- Enzyme Inhibition : Laboratory studies have demonstrated that this compound can inhibit enzymes critical to various biological processes, suggesting its utility in developing drugs targeting specific metabolic pathways .
Medicinal Chemistry
The compound is explored for its therapeutic potential, particularly in oncology and infectious disease treatment. Its structural characteristics allow it to interact with specific molecular targets, enhancing the efficacy of drug candidates.
Table 2: Therapeutic Applications
Disease Target | Mechanism of Action |
---|---|
Bacterial Infections | Inhibits bacterial cell wall synthesis enzymes . |
Cancer | Selectively targets cancer cell lines while sparing normal cells . |
Industrial Applications
Beyond its role in research and medicine, this compound is employed in various industrial applications. Its chemical properties make it suitable for producing specialty chemicals and materials used in coatings and polymers.
Industrial Use Cases
- Polymer Manufacturing : The compound's reactivity allows for the synthesis of polymeric materials with enhanced properties.
- Coatings : Utilized in formulating coatings that require specific chemical resistance or durability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Bromo-5-fluoropyridin-2-ol, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves halogenation of pyridine precursors. For example, bromination of 5-fluoropyridin-2-ol using N-bromosuccinimide (NBS) under acidic conditions (e.g., H2SO4) at 0–5°C. Alternatively, directed ortho-metalation with LDA (lithium diisopropylamide) followed by quenching with bromine sources (e.g., Br2 or BrCN) can introduce the bromine substituent regioselectively. Purification via column chromatography (hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?
- Methodology :
- NMR : Use ¹H NMR (DMSO-d6) to identify the hydroxyl proton (δ 10–12 ppm), aromatic protons (δ 7–8 ppm), and coupling patterns influenced by fluorine and bromine. ¹³C NMR confirms substituent positions via deshielding effects (e.g., C-Br at δ 110–120 ppm, C-F at δ 150–160 ppm).
- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation ([M+H]+ expected at m/z 207.94).
- IR Spectroscopy : Detect O-H stretching (3200–3400 cm⁻¹) and C-Br/F vibrations (500–700 cm⁻¹). Cross-reference with computational predictions (DFT) to resolve signal overlaps .
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Methodology : The electron-withdrawing bromine at position 3 activates the pyridine ring for Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in dioxane/water (3:1) at 80°C for 12 hours. K₂CO₃ (2 equiv) as a base enhances transmetallation. Monitor reaction progress via TLC (Rf ~0.4 in 30% EA/hexane) .
Advanced Research Questions
Q. What strategies mitigate competing reaction pathways during nucleophilic aromatic substitution (SNAr) of this compound?
- Methodology : Protect the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) to prevent undesired O-alkylation. Conduct SNAr in DMA (dimethylacetamide) at 120°C with amines (e.g., morpholine) and K₂CO₃. Post-reaction, deprotect with TBAF (tetrabutylammonium fluoride) in THF. Yields improve from 40% to >75% after protection .
Q. How should researchers address discrepancies in reported solubility and stability data for this compound under varying pH conditions?
- Methodology : Perform pH-dependent stability studies (pH 2–10) at 25–60°C using buffered solutions (e.g., phosphate, citrate). Monitor degradation via HPLC (C18 column, 1 mL/min, 254 nm). Under acidic conditions (pH <4), rapid hydrolysis of the bromine substituent occurs, while alkaline conditions (pH >8) promote hydroxyl deprotonation and oxidative degradation. Store at 4°C in amber vials under N₂ .
Q. What computational approaches predict the tautomeric equilibrium of this compound, and how does this affect its chemical behavior?
- Methodology : Use DFT (B3LYP/6-311+G**) to model keto-enol tautomerism. Calculate Gibbs free energy differences (ΔG) to determine the dominant tautomer. Correlate with experimental IR (O-H stretching) and ¹H NMR (integration of enolic vs. keto protons). The enol form predominates in DMSO (ΔG = −2.3 kcal/mol), enhancing electrophilic substitution at position 4 .
Q. What containment protocols are essential when handling this compound in high-temperature reactions?
- Methodology : Use Schlenk lines under N₂ atmosphere to exclude moisture and oxygen. Conduct reactions in sealed pressure tubes with PTFE-lined caps. Post-reaction, quench excess reagents with NaHCO3 (for acidic byproducts) or Na2S2O3 (for halogenated residues). Employ PPE (nitrile gloves, safety goggles) and fume hoods to mitigate inhalation risks .
Comparison with Similar Compounds
Positional Isomers
- 5-Bromo-3-fluoropyridin-2-ol (CAS: 1475-13-4): Same molecular formula (C₅H₃BrFNO) but with bromine and fluorine swapped (Br at position 5, F at position 3).
Halogen-Substituted Analogs
- The larger Cl atom increases molecular weight (MW: ~208.44 vs. 207.99 for the target) and may enhance electrophilicity at position 5 due to stronger electron-withdrawing effects.
- 4-Bromo-5-(trifluoromethyl)pyridin-2-ol (CAS: 1227494-05-4):
Functionalized Derivatives
- 5-Bromo-2-isopropylpyridin-3-ol (CAS: 1256792-02-5):
- 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (CAS: 1352152-46-5):
Comparative Data Table
Key Research Findings
- Electronic Effects : Fluorine’s strong electron-withdrawing nature directs electrophilic substitution reactions to meta/para positions, while bromine acts as a leaving group in Suzuki couplings.
- Acidity : The hydroxyl group’s pKa varies with substituent positions. For example, 5-Bromo-3-fluoropyridin-2-ol is more acidic than its 3-Br-5-F isomer due to reduced steric shielding of the hydroxyl.
- Synthetic Utility : this compound’s balanced halogen reactivity makes it a preferred intermediate in synthesizing kinase inhibitors, whereas CF₃-containing analogs (e.g., 4-Bromo-5-(trifluoromethyl)pyridin-2-ol) are used in fluorinated drug candidates.
Notes
- Discrepancies in nomenclature exist (e.g., "2-Bromo-5-fluoro-2-hydroxypyridine" in is likely a typo, as simultaneous 2-Br and 2-OH substitution is chemically implausible).
Properties
IUPAC Name |
3-bromo-5-fluoro-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHUCWCSEZGVJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654560 | |
Record name | 3-Bromo-5-fluoropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-94-4 | |
Record name | 3-Bromo-5-fluoropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.